Hemisulfato de aminoguanidina

Descripción general

Descripción

Aminoguanidine hemisulfate is also known as Guanylhydrazine hemisulfate salt . It is used in the treatment of patients with chronic granulomatous disease, a form of leukemia . It has been shown to inhibit follicular growth and nitrogen atoms, as well as inhibit the production of protein-bound polyamines .

Synthesis Analysis

While specific synthesis methods for Aminoguanidine hemisulfate were not found in the search results, it has been used in the synthesis of 5-guanylhydrazone derivatives, which have shown antibacterial activity against both Escherichia coli and Staphylococcus aureus .

Molecular Structure Analysis

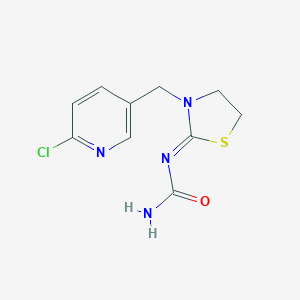

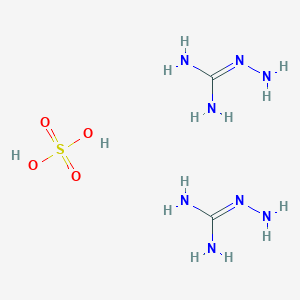

The linear formula for Aminoguanidine hemisulfate is CH6N4 · 1/2H2SO4 . Its molecular weight is 123.12 . The SMILES string representation is NNC(N)=N.NNC(N)=N.OS(O)(=O)=O .

Physical And Chemical Properties Analysis

Aminoguanidine hemisulfate appears as white crystals or crystalline powder . It has a molecular weight of 123.12 g/mol .

Aplicaciones Científicas De Investigación

Efectos antioxidantes

Se ha encontrado que el hemisulfato de aminoguanidina tiene efectos antioxidantes. Puede prevenir el estrés oxidativo inhibiendo elementos de la inflamación y la activación endotelial . En un estudio, se encontró que el this compound previno la peroxidación de lípidos, aumentó los niveles de GSH y recuperó la actividad de GST deteriorada por IRI .

Efectos renoprotectores

Se ha demostrado que el this compound confiere un efecto renoprotector en la lesión por isquemia y reperfusión renal . Esto es particularmente importante ya que la lesión por isquemia-reperfusión renal (IRI) induce estrés oxidativo, inflamación, daño al epitelio y al endotelio, y cese de la función renal .

Inhibición de marcadores inflamatorios

El this compound se ha asociado con la inhibición de marcadores inflamatorios como IL-1β, IL-6, Foxp3 e IL-10 . Esto sugiere su posible uso en el tratamiento de enfermedades inflamatorias.

Inhibición de la activación endotelial

Se ha encontrado que el compuesto inhibe la activación endotelial, como lo demuestran sus efectos en VE-cadherina y PECAM . Esto podría tener implicaciones para las afecciones donde la activación endotelial juega un papel, como en ciertas enfermedades cardiovasculares.

Inhibición de marcadores mesenquimales

El this compound se ha asociado con la inhibición de marcadores mesenquimales como vimentina, fascin y HSP47 . Esto sugiere su posible uso en el tratamiento de enfermedades caracterizadas por una transición mesenquimal anormal.

Investigación sobre el cáncer

El this compound se ha utilizado en la investigación del cáncer . Se ha encontrado que elimina la producción de ROS inducida por ANE in vitro, lo que sugiere su posible uso en el tratamiento del cáncer .

Mecanismo De Acción

Target of Action

Aminoguanidine hemisulfate primarily targets Nitric Oxide Synthases (NOS) and Reactive Oxygen Species (ROS) These targets play a crucial role in various biological processes

Mode of Action

Aminoguanidine hemisulfate acts as an inhibitor of NOS and ROS . It interacts with these targets by suppressing their activity. This results in a decrease in the production of nitric oxide and reactive oxygen species, which can have various downstream effects depending on the context of the biological system.

Biochemical Pathways

The inhibition of NOS and ROS by Aminoguanidine hemisulfate affects several biochemical pathways. One of the key pathways is the formation of Advanced Glycosylation End Products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging. By inhibiting the formation of AGEs, Aminoguanidine hemisulfate can potentially mitigate these conditions .

Pharmacokinetics

The pharmacokinetics of Aminoguanidine hemisulfate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Specific information on the adme properties of aminoguanidine hemisulfate is limited . It’s important to note that the pharmacokinetics of a compound can be influenced by various factors, including the route of administration, the dose, and the patient’s physiological condition.

Result of Action

The primary result of Aminoguanidine hemisulfate’s action is the reduction in the production of nitric oxide and reactive oxygen species, as well as the inhibition of AGE formation . These effects can lead to a decrease in oxidative stress and glycation-related damage in cells, which can be beneficial in conditions such as diabetes and aging.

Action Environment

The action, efficacy, and stability of Aminoguanidine hemisulfate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Therefore, it’s important to consider these factors when using Aminoguanidine hemisulfate in research or therapeutic applications.

Safety and Hazards

Aminoguanidine hemisulfate may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It may also damage fertility or the unborn child . It is advised to avoid release to the environment and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Aminoguanidine hemisulfate has been used for cancer research . It has been found to prevent oxidative stress, inhibiting elements of inflammation, endothelial activation, mesenchymal markers, and conferring a renoprotective effect in renal ischemia and reperfusion injury . These findings are relevant to the potential clinical use of aminoguanidine in the prevention of diabetic complications .

Análisis Bioquímico

Biochemical Properties

Aminoguanidine hemisulfate interacts with enzymes such as NOS and ROS . It inhibits the formation of highly reactive advanced glycosylation end products (AGEs) associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Cellular Effects

Aminoguanidine hemisulfate has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which are associated with pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Molecular Mechanism

At the molecular level, Aminoguanidine hemisulfate exerts its effects through its interactions with NOS and ROS . It inhibits the formation of AGEs, which are highly reactive compounds that can cause damage to proteins, lipids, and nucleic acids .

Temporal Effects in Laboratory Settings

It is known that Aminoguanidine hemisulfate inhibits the formation of AGEs, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Aminoguanidine hemisulfate vary with different dosages in animal models. For example, it has been shown to inhibit albuminuria, an index of diabetic nephropathy, in diabetic rats .

Metabolic Pathways

Aminoguanidine hemisulfate is involved in the metabolic pathways related to the formation of AGEs . It interacts with enzymes such as NOS and ROS, which play a role in these pathways .

Transport and Distribution

Given its interactions with NOS and ROS, it is likely that it is transported and distributed in a manner similar to these enzymes .

Subcellular Localization

Given its interactions with NOS and ROS, it is likely that it is localized in the same compartments or organelles as these enzymes .

Propiedades

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQPUZNCZPZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

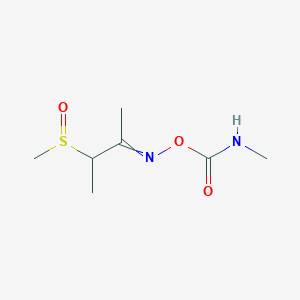

C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046016 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

996-19-0 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(carbazamidine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.